3-(2-azidoethyl)oxolan-2-one
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Overview
Description
3-(2-azidoethyl)oxolan-2-one is a chemical compound with the molecular formula C₅H₇N₃O₂ It is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-azidoethyl)oxolan-2-one typically involves the reaction of an appropriate oxirane derivative with sodium azide. One common method is the nucleophilic ring-opening of an oxirane with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature to yield the desired azido compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-azidoethyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amine or thioether derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Reducing Agents: Hydrogen gas with palladium catalyst, or other reducing agents like lithium aluminum hydride, are used for reduction reactions.
Cycloaddition Reagents: Alkynes are used in cycloaddition reactions to form triazoles.
Major Products Formed
Amine Derivatives: Formed from the reduction of the azido group.
Thioether Derivatives: Formed from the substitution of the azido group with thiols.
Triazole Derivatives: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
3-(2-azidoethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazole rings through cycloaddition reactions.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactive azido group.
Mechanism of Action
The mechanism of action of 3-(2-azidoethyl)oxolan-2-one depends on the specific application and the reactions it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful in various chemical and biological applications. The molecular targets and pathways involved are primarily related to the formation of triazole derivatives, which can interact with biological molecules and pathways in specific ways, depending on their structure and functional groups.
Comparison with Similar Compounds
3-(2-azidoethyl)oxolan-2-one can be compared with other azido compounds and oxolane derivatives:
Similar Compounds: 2-azidoethanol, 3-azidopropanol, and 2-azidoethyl acetate.
Uniqueness: The presence of both an azido group and an oxolan-2-one ring in this compound provides unique reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications that may not be possible with simpler azido compounds or oxolane derivatives.
Properties
CAS No. |
2731009-54-2 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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